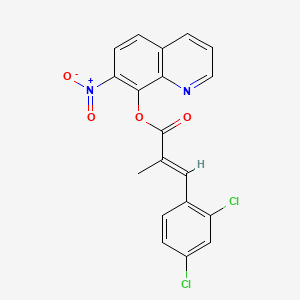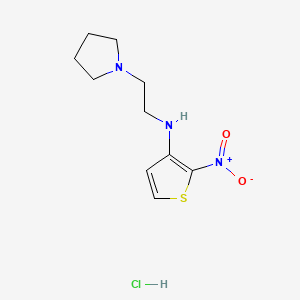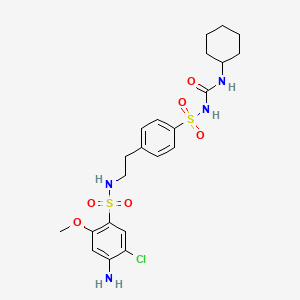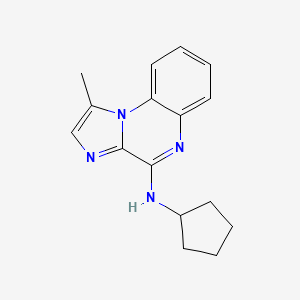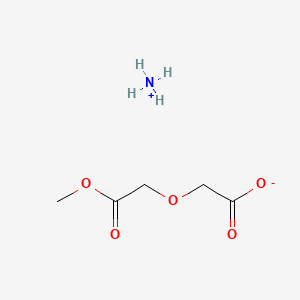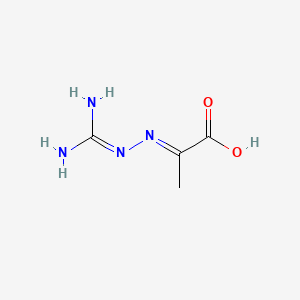
Pyruvic acid guanylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyruvic acid guanylhydrazone is a derivative of pyruvic acid, which is an important intermediate in various metabolic pathways. This compound is known for its potential biological activities, including anticancer and anti-inflammatory properties. This compound has garnered interest in scientific research due to its unique chemical structure and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyruvic acid guanylhydrazone can be synthesized through the reaction of pyruvic acid with guanylhydrazine. The reaction typically involves the condensation of pyruvic acid with guanylhydrazine hydrochloride in the presence of a suitable solvent, such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyruvic acid guanylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced hydrazine compounds, and substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Pyruvic acid guanylhydrazone has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of pyruvic acid guanylhydrazone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as deoxyhypusine synthase, which plays a role in cell proliferation and inflammation . By inhibiting these enzymes, this compound can exert its anticancer and anti-inflammatory effects. Additionally, it may interfere with metabolic pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoguanidine: Another guanylhydrazone derivative with similar biological activities.
CNI-1493 (Semapimod): A synthetic guanylhydrazone with anti-inflammatory properties.
Hydrazine Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
Pyruvic acid guanylhydrazone is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. Its combination of anticancer and anti-inflammatory properties makes it a valuable compound for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
6237-78-1 |
|---|---|
Formule moléculaire |
C4H8N4O2 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
(2E)-2-(diaminomethylidenehydrazinylidene)propanoic acid |
InChI |
InChI=1S/C4H8N4O2/c1-2(3(9)10)7-8-4(5)6/h1H3,(H,9,10)(H4,5,6,8)/b7-2+ |
Clé InChI |
QSTGHXDDNOESSK-FARCUNLSSA-N |
SMILES isomérique |
C/C(=N\N=C(N)N)/C(=O)O |
SMILES canonique |
CC(=NN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


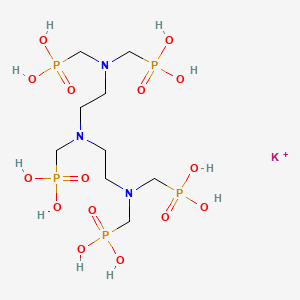
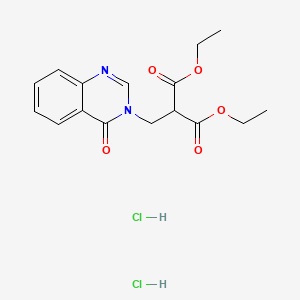

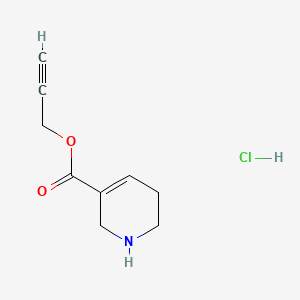
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
